Arprinocid

Overview

Description

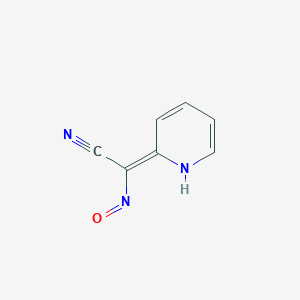

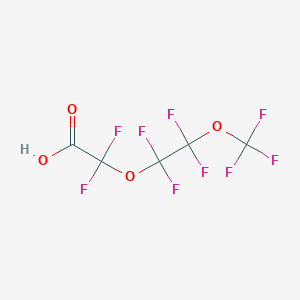

Arprinocid is a coccidiostat, more likely a coccidiocide, which means it’s a drug that kills Coccidia parasites . It’s used in veterinary medicine . Its IUPAC name is 9-[(2-chloro-6-fluorophenyl)methyl]-6-purinamine .

Synthesis Analysis

The synthesis of this compound was carried out by Merck & Co. The details of the synthesis process are documented in U.S. Patent 4,098,787 (1978) .

Molecular Structure Analysis

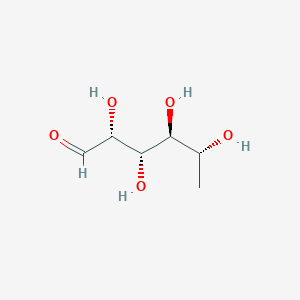

This compound has a molecular formula of C12H9ClFN5 . It has a total of 30 bonds, including 21 non-H bonds, 16 multiple bonds, 2 rotatable bonds, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 primary amine (aromatic), 1 Imidazole, and 1 Pyrimidine .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 277.68 g/mol . It’s not a hazardous substance or mixture . It’s recommended to store this compound in powder form at -20°C for 3 years or at 4°C for 2 years .

Scientific Research Applications

Mode of Action in Anticoccidial Activity

Arprinocid is known for its anticoccidial action, primarily inhibiting the incorporation of hypoxanthine into nucleic acids of Eimeria tenella during intracellular growth in cultured cells. This mode of action doesn't inhibit de novo synthesis but blocks the hypoxanthine-guanine salvage pathway in HeLa cells, a pathway crucial for coccidia as they rely on hypoxanthine salvage as the main source of purines (Wang, Simashkevich & Stotish, 1979).

Inhibition of Hypoxanthine-Guanine Transport

Further exploring its function, studies show that this compound competitively inhibits the transport of hypoxanthine and guanine in HeLa cells. This inhibition plays a significant role in its anticoccidial action by affecting the parasite's ability to transport these vital components (Wang, Tolman, Simashkevich & Stotish, 1979).

Comparative Efficacy Studies

Efficacy studies in broiler chickens and turkeys demonstrate this compound's ability to significantly increase live mass gain and feed efficiency, surpassing other treatments like lasalocid and robenidine. It also showed a reduction in oocyst production and less severe lesion scores in infected birds, highlighting its practical application in poultry farming (Schröder, Smith & Harvey, 1980; Mcdougald & Johnson, 1979).

Effect on Oocyst Sporulation and Resistance Development

This compound and its analogs have been found to decrease the capacity of oocysts from various Eimeria species to sporulate, which is crucial in controlling the spread of coccidiosis. Additionally, resistance to this compound developed in Eimeria tenella after several passages in chickens, indicating potential challenges in long-term usage (Tamas, Olson, Smith & Miller, 1978; Chapman, 1985).

Applications Beyond Coccidiosis

This compound's utility extends to combating other parasitic infections like Cryptosporidium, suggesting its broader potential in antiparasitic treatment. However, its effectiveness varies, indicating the need for further exploration in this area (Kim, 1987).

Mechanism of Action

Target of Action

Arprinocid is primarily used as an anticoccidial agent, meaning it is effective against various species of coccidia, a group of protozoan parasites . The primary target of this compound is the parasite Eimeria tenella, which causes coccidiosis in chickens .

Mode of Action

This compound’s mode of action is unique and involves its interaction with cytochrome P-450 . This compound-l-N-oxide, a metabolite of this compound, binds directly to cytochrome P-450 . This interaction suggests that cytochrome P-450 mediated microsomal metabolism involving this compound-l-N-oxide is part of the mechanism of anticoccidial action of the drug .

Biochemical Pathways

The biochemical pathways affected by this compound involve the destruction of the endoplasmic reticulum, leading to cell death . This effect is primarily seen through cellular vacuole formation from dilation of rough endoplasmic reticulum structures .

Result of Action

The result of this compound’s action is the death of the coccidia parasites . This is achieved through the destruction of the endoplasmic reticulum, leading to cell death . The drug’s toxic effect on cells, reflected primarily through cellular vacuole formation, is also observed in Eimeria tenella merozoites treated with the drug .

Action Environment

The environment in which this compound acts is primarily the host organism, such as chickens in the case of Eimeria tenella infection . Environmental factors that could influence this compound’s action, efficacy, and stability include the host’s health status, diet, and co-administration with other drugs.

Safety and Hazards

Arprinocid should be handled with care to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact with skin or eyes, immediate medical attention is required .

Biochemical Analysis

Biochemical Properties

Arprinocid is a purine analogue, which means it can interact with various enzymes, proteins, and other biomolecules involved in purine metabolism

Cellular Effects

This compound has shown significant activity against parasites such as Eimeria tenella . It has been observed to cause morphological alterations during the development of the second-generation schizont, resulting in a reduction in the number of second-generation merozoites . This suggests that this compound may influence cell function by affecting cellular processes involved in parasite development .

Molecular Mechanism

It is known that neither this compound nor its liver microsomal metabolite this compound-l-N-oxide binds to calf thymus DNA . Neither compound showed an effect on the synthesis of DNA, RNA, or proteins in HeLa cells

Temporal Effects in Laboratory Settings

In laboratory settings, medication of chicks with this compound resulted in decreased oocyst production and oocyst sporulation . This suggests that the effects of this compound can change over time, possibly due to the drug’s stability, degradation, or long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effectiveness of this compound was found to be dose-dependent . It was effective at doses of 50 and 25 mg/kg/day, but not at 12.5 mg/kg/day . This suggests that the effects of this compound can vary with different dosages, and there may be a threshold effect observed in these studies .

Metabolic Pathways

As a purine analogue, it is likely that this compound interacts with enzymes or cofactors involved in purine metabolism

properties

IUPAC Name |

9-[(2-chloro-6-fluorophenyl)methyl]purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFN5/c13-8-2-1-3-9(14)7(8)4-19-6-18-10-11(15)16-5-17-12(10)19/h1-3,5-6H,4H2,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPNOSFRRMHNBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=NC3=C(N=CN=C32)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3057773 | |

| Record name | Arprinocid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55779-18-5 | |

| Record name | Arprinocid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55779-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arprinocid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055779185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arprinocid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arprinocide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARPRINOCID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A0XTA8ZUH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propanedinitrile, (7-ethoxy-8-oxabicyclo[3.2.1]oct-2-ylidene)-, endo-(9CI)](/img/structure/B118419.png)

![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride](/img/structure/B118451.png)